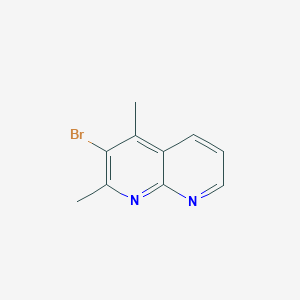

3-Bromo-2,4-dimethyl-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,4-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICYHTGGELQYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281712 | |

| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019108-06-5 | |

| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019108-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Bromo-2,4-dimethyl-1,8-naphthyridine

The following technical guide details the synthesis of 3-Bromo-2,4-dimethyl-1,8-naphthyridine , a functionalized heterocyclic scaffold critical in the development of bioactive agents, including potential antibacterial, antiviral, and anticancer therapeutics.

This guide prioritizes a convergent synthetic strategy : first constructing the 2,4-dimethyl-1,8-naphthyridine core via a modified Friedländer condensation, followed by a regioselective electrophilic bromination.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound (CAS: 1019108-06-5), features a 1,8-naphthyridine fused ring system substituted with methyl groups at the 2 and 4 positions and a bromine atom at the 3 position.

Retrosynthetic Logic:

-

C-Br Bond Formation: The bromine at position 3 is introduced last. The 2,4-dimethyl-1,8-naphthyridine core is electron-deficient due to the two nitrogen atoms but is locally activated in the heterocyclic ring (Ring A) by the electron-donating methyl groups at positions 2 and 4. This directs electrophilic aromatic substitution (SEAr) selectively to position 3.

-

Core Construction: The 2,4-dimethyl-1,8-naphthyridine scaffold is best synthesized via a Friedländer Condensation . Unlike the common reaction of 2-aminonicotinaldehyde with acetone (which yields 2-methyl-1,8-naphthyridine), the 2,4-dimethyl substitution pattern requires condensing 2-amino-3-acetylpyridine with acetone .

Reaction Scheme

Figure 1: Two-step synthetic pathway from 2-amino-3-acetylpyridine.

Experimental Protocol

Phase 1: Synthesis of 2,4-Dimethyl-1,8-naphthyridine (Core)

This step utilizes the Friedländer synthesis, a robust method for constructing quinolines and naphthyridines.

Reagents:

-

Substrate: 2-Amino-3-acetylpyridine (1.0 equiv)

-

Condensation Partner: Acetone (Excess, acts as solvent/reactant) or 1.2 equiv in Ethanol.

-

Catalyst: 10% KOH (aq) or Piperidine (catalytic amount).

-

Solvent: Ethanol or Water (Green Chemistry variant).[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-acetylpyridine (13.6 g, 100 mmol) in Ethanol (100 mL).

-

Addition: Add Acetone (7.4 mL, 100 mmol) and a catalytic amount of Piperidine (1 mL) or 10% KOH solution (5 mL).

-

Note: Using choline hydroxide in water is a proven green alternative for similar condensations, offering high yields at 50°C.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.[2]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with ice-cold water (200 mL) to precipitate the product.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, EtOAc/Hexane) if necessary.

-

Yield: Expect 70–85% of a pale yellow solid.

Phase 2: Regioselective Bromination

The introduction of bromine at the 3-position is achieved via electrophilic aromatic substitution. The 2,4-dimethyl substitution activates position 3, making it the most nucleophilic site on the ring system.

Reagents:

-

Substrate: 2,4-Dimethyl-1,8-naphthyridine (from Phase 1).

-

Brominating Agent: Bromine (Br2) or N-Bromosuccinimide (NBS).

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

-

Buffer: Sodium Acetate (NaOAc) – Crucial to prevent hydrobromide salt formation which deactivates the ring.

Procedure:

-

Preparation: Dissolve 2,4-dimethyl-1,8-naphthyridine (1.58 g, 10 mmol) in Glacial Acetic Acid (20 mL). Add Sodium Acetate (1.23 g, 15 mmol).

-

Bromination:

-

Option A (Br2): Add a solution of Bromine (0.55 mL, 10.5 mmol) in Acetic Acid (5 mL) dropwise over 30 minutes at room temperature.

-

Option B (NBS): Add NBS (1.96 g, 11 mmol) portion-wise at room temperature.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Checkpoint: If the reaction is sluggish, heat mildly to 40–50°C.

-

-

Quenching: Pour the reaction mixture into crushed ice (100 g) containing Sodium Thiosulfate (to quench excess bromine).

-

Isolation:

-

Neutralize the solution to pH ~8 using saturated NaHCO3 or 10% NaOH solution. Caution: Exothermic.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na2SO4.

-

-

Purification: Evaporate the solvent. The crude product can be recrystallized from Ethanol or purified via column chromatography (DCM/MeOH 98:2).

Data Summary Table:

| Parameter | Phase 1 (Core Synthesis) | Phase 2 (Bromination) |

| Starting Material | 2-Amino-3-acetylpyridine | 2,4-Dimethyl-1,8-naphthyridine |

| Reagent | Acetone / Piperidine | Br2 / NaOAc / AcOH |

| Temperature | 80°C (Reflux) | 25°C (RT) |

| Time | 6–12 Hours | 2–4 Hours |

| Expected Yield | 75–85% | 65–80% |

| Appearance | Pale Yellow Solid | Off-white / Yellowish Solid |

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability.

Friedländer Condensation (Phase 1)

The reaction proceeds via a two-step mechanism:

-

Imine Formation: The amino group of the pyridine attacks the carbonyl of acetone.

-

Aldol-Type Cyclization: The acetyl group (C4-precursor) undergoes an intramolecular aldol condensation with the alpha-methyl group of the acetone moiety, followed by dehydration to aromatize the ring.

Electrophilic Aromatic Substitution (Phase 2)

The 1,8-naphthyridine ring is generally electron-deficient (pi-deficient) due to the inductive withdrawal of the two nitrogen atoms. However, Ring A (containing N1) is substituted with two electron-donating methyl groups (+I effect) at positions 2 and 4.

-

Position 3: Located between the two methyl groups and beta to the nitrogen. The ortho-directing effect of the methyls and the stabilization of the sigma-complex intermediate make this the preferred site for electrophilic attack.

-

Positions 5, 6, 7: Located on the unsubstituted Ring B, which is deactivated by N8 and lacks activating substituents.

Figure 2: Mechanism of regioselective bromination at C3.

Characterization & Quality Control

Confirm the identity of This compound using the following spectroscopic markers:

-

1H NMR (CDCl3, 400 MHz):

-

δ 2.80–2.90 ppm (s, 3H): Methyl group at C2.

-

δ 2.90–3.00 ppm (s, 3H): Methyl group at C4.

-

Absence of signal at ~7.2 ppm: Confirms substitution at C3 (proton removed).

-

δ 7.4–9.1 ppm: Signals for protons on Ring B (H5, H6, H7). Specifically, H7 (adjacent to N8) typically appears most downfield (~9.1 ppm).

-

-

Mass Spectrometry (ESI-MS):

-

Look for [M+H]+ peaks at m/z ~237 and 239 (1:1 intensity ratio), characteristic of the 79Br/81Br isotope pattern.

-

References

-

Friedländer Synthesis Variants

-

Bromination Methodologies

- Smith, K., et al. (2006). Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry.

-

Standard protocols for bromination of methyl-substituted heteroaromatics: Common Organic Chemistry - Bromination Conditions. Link

-

Compound Data

-

ChemicalBook Entry: this compound (CAS 1019108-06-5). Link

-

Sources

An In-Depth Technical Guide to 3-Bromo-2,4-dimethyl-1,8-naphthyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-2,4-dimethyl-1,8-naphthyridine. As a substituted naphthyridine, this heterocyclic compound represents a valuable scaffold in medicinal chemistry and materials science. This document delves into its structural features, spectroscopic signature, and reactivity, with a particular focus on synthetic methodologies and its potential as a building block in the development of novel therapeutic agents. The 1,8-naphthyridine core is a well-established pharmacophore, and the strategic placement of a bromine atom at the 3-position, along with methyl groups at positions 2 and 4, offers unique opportunities for further chemical modification and drug design.[1][2]

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a prominent structural motif in a vast array of biologically active compounds.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The presence of the nitrogen atoms within the bicyclic structure allows for key hydrogen bonding interactions with biological targets, while the planar aromatic system can participate in π-stacking interactions. The versatility of the 1,8-naphthyridine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

This compound emerges as a particularly interesting derivative. The methyl groups at positions 2 and 4 can influence the molecule's solubility and steric profile, while the bromine atom at the 3-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions. This strategic functionalization makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized based on available information and comparison with related structures.

Core Chemical Attributes

A summary of the key chemical identifiers for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1019108-06-5 | [3] |

| Molecular Formula | C₁₀H₉BrN₂ | [3] |

| Molecular Weight | 237.11 g/mol | [3] |

| MDL Number | MFCD09863865 | [3] |

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the electron-withdrawing effect of the bromine atom. The methyl groups will likely appear as singlets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity. The carbons of the methyl groups will resonate at high field.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound

The construction of the 1,8-naphthyridine ring system is most commonly achieved through the Friedländer annulation . This reaction involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive α-methylene group adjacent to a carbonyl functionality.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to this compound via the Friedländer synthesis is outlined below. The key disconnection is the formation of the second pyridine ring.

Caption: Retrosynthetic analysis for this compound.

The forward synthesis would, therefore, involve the reaction of 2-amino-3-bromopyridine with 3-methyl-2,4-pentanedione under acidic or basic conditions.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Friedländer synthesis of 1,8-naphthyridines and should be optimized for this specific transformation.

Step 1: Friedländer Annulation

-

Reactants: To a round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq) and 3-methyl-2,4-pentanedione (1.1 eq).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or a higher boiling point solvent like Dowtherm A. For catalysis, a strong acid like polyphosphoric acid (PPA) or a Lewis acid can be employed. Alternatively, a base-catalyzed reaction using a strong base like potassium hydroxide in ethanol can be attempted.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

Excess of the dione: Using a slight excess of 3-methyl-2,4-pentanedione helps to drive the reaction to completion.

-

Choice of Catalyst: The choice between acid and base catalysis depends on the specific substrates and can influence the reaction rate and yield. Acid catalysis facilitates the initial condensation and subsequent cyclization and dehydration steps. Base catalysis promotes the formation of the enolate from the dione, which then attacks the aminopyridine.

-

High Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the cyclization and dehydration steps.

-

Aqueous Work-up: The work-up procedure is designed to remove the catalyst and any water-soluble byproducts. Neutralization is crucial before extraction to ensure the product is in its neutral form and soluble in the organic solvent.

Chemical Reactivity and Potential for Further Functionalization

The bromine atom at the 3-position of this compound is the key to its utility as a synthetic intermediate. This C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond in palladium-catalyzed reactions. However, with the appropriate choice of catalyst, ligand, and reaction conditions, various transformations can be achieved.

Caption: Potential cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, leading to 3-aryl or 3-heteroaryl substituted 1,8-naphthyridines.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst, introduces an alkynyl group at the 3-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling with primary or secondary amines, providing access to 3-amino-1,8-naphthyridine derivatives.

Applications in Drug Discovery and Materials Science

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry. The ability to functionalize the 3-position of 2,4-dimethyl-1,8-naphthyridine opens up avenues for the synthesis of libraries of compounds for screening against various biological targets. The diverse biological activities of 1,8-naphthyridine derivatives include:

-

Antimicrobial and Antiviral Agents [2]

-

Anticancer Therapeutics [2]

-

Anti-inflammatory Drugs [2]

-

Central Nervous System (CNS) active agents

In materials science, the rigid, planar structure of the 1,8-naphthyridine ring system, combined with its electron-accepting properties, makes it an attractive building block for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains somewhat elusive in readily accessible literature, its synthesis can be reasonably proposed via the well-established Friedländer annulation. The true synthetic utility of this compound lies in the reactivity of its C-Br bond, which allows for a wide range of palladium-catalyzed cross-coupling reactions, paving the way for the creation of novel and complex molecular architectures. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in the development of new drugs and functional materials.

References

-

Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (2021). Journal of Biomolecular Structure & Dynamics, 40(19), 8683–8696. [Link]

-

Synthesis and photophysical characterisation of 3-bromo-4-dimethylamino-1,8-naphthalimides and their evaluation as agents for antibacterial photodynamic therapy. (2023). ResearchGate. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega, 6(29), 18973–18983. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

-

1,8-Naphthyridines. Journal of the Chemical Society C: Organic. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances, 14(31), 22003-22021. [Link]

-

4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2023). ResearchGate. [Link]

-

3-Bromo-2,4-dimethyl-2-pentene. PubChem. [Link]

-

A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. ACS Publications. [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo-. PubChem. [Link]

-

3-bromo-2,4-dimethylpyridine (C7H8BrN). PubChemLite. [Link]

-

3-bromo-1,8-naphthyridine (C8H5BrN2). PubChemLite. [Link]

-

926921-60-0,3-Methylfuran-2-sulfonyl Chloride-AccelaChem... AccelaChem. [Link]

Sources

- 1. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 3. 1019108-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to 3-Bromo-2,4-dimethyl-1,8-naphthyridine (CAS Number: 1019108-06-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,4-dimethyl-1,8-naphthyridine, a heterocyclic compound with the CAS number 1019108-06-5. The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This document delineates the chemical identity, physicochemical properties, and a plausible synthetic route for this specific derivative. Furthermore, it outlines detailed protocols for its characterization using modern analytical techniques. While specific biological data for this exact compound is limited in publicly accessible literature, this guide explores the known biological potential of the broader 1,8-naphthyridine class of compounds, suggesting avenues for future research and drug development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The core structure consists of two fused pyridine rings, characteristic of the 1,8-naphthyridine family.

| Property | Value | Source |

| CAS Number | 1019108-06-5 | [1] |

| Molecular Formula | C₁₀H₉BrN₂ | [1] |

| Molecular Weight | 237.11 g/mol | [1] |

| Synonyms | Not commonly available | |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Hazard | Irritant | [1] |

Structure:

Caption: Synthetic workflow for 2,4-dimethyl-1,8-naphthyridine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add pentane-2,4-dione (1.1 eq) and a catalytic amount of a base such as piperidine.

-

Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2,4-dimethyl-1,8-naphthyridine.

Bromination of 2,4-dimethyl-1,8-naphthyridine

The bromination of the 1,8-naphthyridine ring can be achieved using a suitable brominating agent. The position of bromination will be directed by the electronic properties of the heterocyclic system.

Workflow for the Bromination of 2,4-dimethyl-1,8-naphthyridine:

Caption: Bromination workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 2,4-dimethyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride. Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN). [2]2. Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. While specific spectral data for this compound is not available, expected chemical shifts can be predicted based on the structure and data from similar compounds. [3][4] Expected ¹H NMR Spectral Features:

-

Aromatic protons on the naphthyridine ring system.

-

Singlets for the two methyl groups at the 2- and 4-positions.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the ten carbon atoms in the molecule, including the two methyl carbons and the eight carbons of the naphthyridine core. The carbon atom attached to the bromine will be significantly influenced.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (237.11 g/mol ).

-

An isotopic pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

-

Fragmentation peaks corresponding to the loss of bromine, methyl groups, or other fragments.

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

Experimental Protocol for HPLC Analysis:

-

Method Development: Develop a suitable HPLC method using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is typically employed.

-

Sample Analysis: Prepare a standard solution of the compound at a known concentration. Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Purity Assessment: The purity of the sample can be determined by the relative area of the main peak.

Potential Biological Activity

While no specific biological activity data for this compound has been reported, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad range of biological activities. [5][6]This suggests that the title compound could be a valuable candidate for biological screening.

Potential Therapeutic Areas:

-

Anticancer: Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. [7][8][9]The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or protein kinases.

-

Antimicrobial: The 1,8-naphthyridine core is a key component of several antibacterial agents, including nalidixic acid. [10][11]Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. [10][12]* Anti-inflammatory: Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties.

-

Antiviral: The 1,8-naphthyridine scaffold has also been explored for its potential antiviral activities. [5][13] Proposed Screening Workflow:

Caption: Proposed workflow for biological activity screening.

Safety and Handling

This compound is classified as an irritant. [1]Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed analytical characterization protocols. While specific biological data is currently lacking, the well-documented activities of the 1,8-naphthyridine scaffold strongly suggest that this compound warrants screening for anticancer, antimicrobial, and other therapeutic properties. The information presented herein serves as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this promising molecule.

References

- A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.

- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.

- Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.

- 2,7-Dimethyl-1,8-naphthyridine.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.

- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

- This compound.

- Antimicrobial Activity of Naphthyridine Derivatives.

- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

- Bromination of 2-Methyl-1,8-naphthyridine Deriv

- Biological Activity of Naturally Derived Naphthyridines.

- Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation.

- Advances in the Chemistry of Naphthyridines.

- Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. PubMed.

- Antimicrobial Activity of Naphthyridine Deriv

- Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Deriv

- Structures of 1,8-naphthyridine, the sites for structure diversification under SAR1 and SAR2 are highlighted by the colored structures.

- Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines.

- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI.

Sources

- 1. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromination of 2-Methyl-1,8-naphthyridine Derivatives [yyhx.ciac.jl.cn]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

Spectroscopic Analysis of 3-Bromo-2,4-dimethyl-1,8-naphthyridine: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Characterizing Novel Heterocycles

The structural elucidation of novel or sparsely documented heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The 1,8-naphthyridine scaffold, a privileged bicyclic heteroaromatic system, is of significant interest due to its diverse biological activities. However, a comprehensive analysis of a specific derivative, such as 3-Bromo-2,4-dimethyl-1,8-naphthyridine (CAS No. 1019108-06-5), requires access to detailed experimental spectroscopic data. Despite its commercial availability, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of publicly available, detailed experimental spectra for this particular compound.

This guide, therefore, pivots from a direct presentation of unavailable data to a predictive and instructive framework. By leveraging established principles of spectroscopic interpretation and drawing parallels with closely related, well-characterized 1,8-naphthyridine derivatives, we can construct a robust hypothesis of the expected spectroscopic features of this compound. This approach serves as a valuable roadmap for researchers who may synthesize or acquire this compound and undertake its empirical characterization.

Molecular Structure and Expected Spectroscopic Fingerprints

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid, planar aromatic core with distinct electronic and steric environments for each atom.

Molecular Formula: C₁₀H₉BrN₂ Molecular Weight: 237.11 g/mol

The key structural features that will dominate the spectroscopic output are:

-

The 1,8-Naphthyridine Core: A bicyclic aromatic system containing two nitrogen atoms. This will give rise to characteristic signals in both NMR and IR spectroscopy.

-

Aromatic Protons: Three protons on the naphthyridine ring system will have distinct chemical shifts in ¹H NMR due to their unique electronic environments.

-

Methyl Groups: Two methyl groups at positions 2 and 4 will appear as sharp singlets in the ¹H NMR spectrum, with their chemical shifts influenced by their proximity to the nitrogen atoms and the bromine substituent.

-

Bromine Substituent: The heavy bromine atom at position 3 will significantly influence the electronic environment of the neighboring atoms, leading to predictable shifts in the NMR spectra. Its isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key indicator in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While the actual spectrum is unavailable, we can predict the key features of the ¹H and ¹³C NMR spectra based on established chemical shift theory and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.8 - 9.2 | Doublet | 1H | H-7 | The proton at position 7 is expected to be the most deshielded aromatic proton due to its proximity to the nitrogen at position 8 and the anisotropic effect of the adjacent pyridine ring. |

| ~ 8.0 - 8.4 | Doublet | 1H | H-5 | The proton at position 5 will be deshielded by the adjacent nitrogen at position 8 and the overall aromatic system. |

| ~ 7.4 - 7.8 | Doublet of Doublets | 1H | H-6 | The proton at position 6 will be coupled to both H-5 and H-7, resulting in a doublet of doublets. Its chemical shift will be in the typical aromatic region. |

| ~ 2.8 - 3.2 | Singlet | 3H | C4-CH₃ | The methyl group at position 4 is adjacent to a nitrogen atom and the bromine-substituted carbon, which will cause a downfield shift compared to a typical aromatic methyl group. |

| ~ 2.6 - 3.0 | Singlet | 3H | C2-CH₃ | The methyl group at position 2 is also adjacent to a nitrogen atom and will appear as a singlet in a similar region to the C4-methyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-2 | The carbon atom at position 2, bonded to a nitrogen and a methyl group, will be significantly deshielded. |

| ~ 155 - 160 | C-4 | Similar to C-2, the carbon at position 4 will be deshielded due to the adjacent nitrogen and methyl group. |

| ~ 150 - 155 | C-8a | A quaternary carbon atom at the fusion of the two rings and bonded to a nitrogen atom. |

| ~ 145 - 150 | C-7 | An aromatic CH carbon adjacent to a nitrogen atom. |

| ~ 135 - 140 | C-4a | A quaternary carbon at the ring fusion. |

| ~ 125 - 130 | C-5 | An aromatic CH carbon. |

| ~ 120 - 125 | C-6 | An aromatic CH carbon. |

| ~ 115 - 120 | C-3 | The carbon atom directly bonded to the bromine will be shielded relative to an unsubstituted carbon due to the heavy atom effect, but its exact shift can be variable. |

| ~ 20 - 25 | C4-CH₃ | A typical chemical shift for a methyl group attached to an aromatic ring. |

| ~ 18 - 23 | C2-CH₃ | Similar to the C4-methyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of almost equal intensity at m/z 236 and 238, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways for such aromatic systems would involve the loss of a methyl radical ([M-15]⁺) or the bromine atom ([M-79/81]⁺).

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).

-

Ionization: Ionize the sample using the chosen method.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Methyl C-H |

| 1600 - 1450 | C=C and C=N stretch | Aromatic ring |

| 1450 - 1350 | C-H bend | Methyl C-H |

| 850 - 750 | C-H bend | Out-of-plane aromatic C-H |

| ~ 600 - 500 | C-Br stretch | Carbon-Bromine bond |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum followed by the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated and aromatic systems.

Predicted UV-Vis Spectrum:

The extended π-system of the 1,8-naphthyridine core is expected to give rise to strong absorptions in the UV region. Typically, heteroaromatic systems like this exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. We can predict absorption maxima (λ_max) in the range of 250-350 nm. The exact positions and intensities of these bands will be influenced by the substitution pattern.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm, using a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion: A Path Forward in the Absence of Data

While the definitive spectroscopic data for this compound remains elusive in the public domain, a robust predictive analysis based on fundamental principles and comparative data from related structures provides a strong foundation for its characterization. This guide offers a comprehensive set of expected spectral features and detailed experimental protocols that will enable researchers to confidently acquire and interpret the necessary data. The self-validating nature of combining these different spectroscopic techniques – where the predicted features in NMR, MS, IR, and UV-Vis are all consistent with the proposed structure – will ultimately provide unambiguous confirmation of the identity and purity of this compound.

References

As this guide is based on predictive analysis due to the lack of specific literature for the target compound, a formal reference list to experimental data for this compound cannot be provided. The principles and general data ranges cited are based on standard organic chemistry and spectroscopy textbooks. For researchers interested in the synthesis and characterization of 1,8-naphthyridine derivatives, the following articles on related compounds may be of interest:

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.[Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][2]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][2]. Revue Roumaine de Chimie.[Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2,4-dimethyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2,4-dimethyl-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The 1,8-naphthyridine scaffold is a recognized pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2] A thorough understanding of the structural characteristics of novel derivatives, such as the title compound, is paramount for the rational design and development of new chemical entities. This guide will delve into the theoretical principles governing the ¹H NMR spectrum of this molecule, predict the chemical shifts and coupling patterns of the aromatic and methyl protons, and provide a detailed interpretation of the expected spectral features. The causality behind the spectral characteristics will be explained based on the electronic effects of the substituents and the inherent properties of the 1,8-naphthyridine ring system.

Introduction: The Significance of 1,8-Naphthyridines in Drug Discovery

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique platform for molecular interactions with biological targets. Consequently, derivatives of 1,8-naphthyridine have been explored for a multitude of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The synthesis and characterization of new derivatives are crucial for expanding the chemical space and identifying novel drug candidates.[1][2]

Structural elucidation by NMR spectroscopy is a cornerstone of modern chemical research. For a molecule like this compound, ¹H NMR provides invaluable information about its electronic environment, the connectivity of its atoms, and its overall three-dimensional structure. A comprehensive analysis of the ¹H NMR spectrum is therefore an essential step in its characterization and a prerequisite for its further development.

Predicted ¹H NMR Spectrum of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.2 - 8.4 | Doublet of doublets (dd) | J₅,₆ ≈ 8.0, J₅,₇ ≈ 1.5 |

| H-6 | 7.3 - 7.5 | Triplet (t) | J₆,₅ ≈ 8.0, J₆,₇ ≈ 4.5 |

| H-7 | 8.8 - 9.0 | Doublet of doublets (dd) | J₇,₆ ≈ 4.5, J₇,₅ ≈ 1.5 |

| 2-CH₃ | 2.5 - 2.7 | Singlet (s) | - |

| 4-CH₃ | 2.6 - 2.8 | Singlet (s) | - |

Detailed Spectral Analysis and Rationale

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the three aromatic protons (H-5, H-6, and H-7) and the two methyl groups. The chemical shifts and coupling patterns are dictated by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent, as well as the electron-donating character of the methyl groups.

Aromatic Protons (H-5, H-6, and H-7):

The protons on the unsubstituted pyridine ring of the 1,8-naphthyridine core are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.

-

H-7: This proton is situated ortho to a nitrogen atom, which exerts a strong deshielding effect. Therefore, H-7 is predicted to be the most downfield of the aromatic protons, appearing as a doublet of doublets in the range of 8.8 - 9.0 ppm. It will exhibit a larger coupling constant with the adjacent H-6 (J₇,₆ ≈ 4.5 Hz) and a smaller meta-coupling with H-5 (J₇,₅ ≈ 1.5 Hz).

-

H-5: This proton is also ortho to a nitrogen atom and is expected to be significantly deshielded, though slightly less so than H-7. It is predicted to resonate as a doublet of doublets between 8.2 and 8.4 ppm. The coupling will arise from interaction with the adjacent H-6 (J₅,₆ ≈ 8.0 Hz) and a smaller meta-coupling with H-7 (J₅,₇ ≈ 1.5 Hz).

-

H-6: Being situated meta to both nitrogen atoms, H-6 will be the most shielded of the three aromatic protons. It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) in the range of 7.3 - 7.5 ppm, arising from coupling to both H-5 (J₆,₅ ≈ 8.0 Hz) and H-7 (J₆,₇ ≈ 4.5 Hz).

Methyl Protons (2-CH₃ and 4-CH₃):

The two methyl groups are attached to the substituted pyridine ring and will appear as sharp singlets in the upfield region of the spectrum.

-

2-CH₃: The methyl group at the 2-position is adjacent to a nitrogen atom and the bromine atom at the 3-position. The electron-withdrawing nature of these substituents will cause a slight downfield shift for these protons. A chemical shift in the range of 2.5 - 2.7 ppm is anticipated.

-

4-CH₃: The methyl group at the 4-position is also influenced by the adjacent bromine atom and the overall aromatic system. Its chemical shift is expected to be similar to that of the 2-CH₃ group, likely in the range of 2.6 - 2.8 ppm. The subtle difference in the electronic environment might lead to two distinct, albeit closely spaced, singlets for the two methyl groups.

Experimental Protocol: A Self-Validating System for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized and purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, and CDCl₃ is a common first choice for many organic compounds.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized through shimming to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to encompass all expected proton signals.

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum should be carefully phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.[3]

-

Integration: The relative areas of the peaks should be integrated to determine the proton ratios, which should correspond to the number of protons giving rise to each signal.

Visualizing the Molecular Structure and Key Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the key through-bond coupling interactions that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H-¹H coupling interactions in this compound.

Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive theoretical analysis of the ¹H NMR spectrum of this compound. By leveraging data from analogous structures and fundamental NMR principles, a plausible spectrum has been predicted and rationalized. The detailed experimental protocol outlined provides a robust framework for the actual acquisition and analysis of the spectrum.

The structural information gleaned from a definitive ¹H NMR spectrum of this compound will be instrumental for its unambiguous identification and will serve as a critical quality control parameter in its synthesis and purification. Furthermore, a detailed understanding of its spectral characteristics will facilitate the interpretation of NMR data for more complex derivatives and will be invaluable for researchers working on the development of novel 1,8-naphthyridine-based therapeutic agents. The future acquisition of a 2D NMR spectrum (e.g., COSY, HSQC, HMBC) would provide further confirmation of the proton and carbon assignments and offer deeper insights into the molecular structure.

References

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

-

Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PubMed Central. Available at: [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Control of the co-ordination mode of 1,8-naphthyridine ligated to ruthenium(II) bipyridine complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

"13C NMR analysis of 3-Bromo-2,4-dimethyl-1,8-naphthyridine"

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Bromo-2,4-dimethyl-1,8-naphthyridine

Executive Summary This technical guide provides a rigorous framework for the structural validation of This compound , a critical heterocyclic scaffold in medicinal chemistry. Unlike simple aromatic systems, the 1,8-naphthyridine core presents unique challenges due to nitrogen-induced deshielding and significant heavy-atom effects (HALA) introduced by the C3-bromine substituent. This document synthesizes theoretical chemical shift predictions with practical experimental protocols, offering researchers a self-validating pathway to unambiguous structure determination.

Part 1: Structural Context & Synthetic Utility[1]

The 1,8-naphthyridine motif is a bioisostere of quinoline and isoquinoline, widely utilized in the development of antibacterial agents (e.g., nalidixic acid analogs), antivirals, and antitumor compounds.

The specific derivative, This compound , serves as a high-value intermediate. The C3-bromine atom functions as a "synthetic handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the core at a sterically congested position.

Common Synthetic Route (Friedländer Condensation): Typically synthesized via the condensation of 2-amino-3-pyridinecarbaldehyde with 3-bromo-2-butanone.

-

Impurity Alert: Incomplete cyclization often yields residual aldehyde signals (~190 ppm) or regioisomeric byproducts if the ketone is asymmetric.

Part 2: Theoretical Framework & Predicted Shifts

To interpret the 13C NMR spectrum accurately, one must account for three distinct electronic perturbations:

-

Nitrogen Deshielding: Carbons adjacent to ring nitrogens (C2, C7, C8a) will be significantly deshielded (downfield).

-

Substituent Chemical Shifts (SCS): Methyl groups at C2 and C4 exert an ipso deshielding effect (+9 to +10 ppm) and a smaller ortho effect.

-

Heavy Atom on Light Atom (HALA) Effect: The bromine at C3 induces a relativistic spin-orbit coupling effect that typically shields the attached carbon (C3), often countering the expected inductive deshielding.

Predicted Chemical Shift Table (DMSO-d₆)

| Carbon Position | Type | Predicted Shift (δ ppm) | Mechanistic Rationale |

| C2 | Quaternary (C=N) | 160.0 – 164.0 | Deshielded by adjacent N1 and attached Methyl. |

| C3 | Quaternary (C-Br) | 118.0 – 124.0 | Critical: Shielded by Br (Heavy Atom Effect). |

| C4 | Quaternary | 148.0 – 152.0 | Deshielded by attached Methyl; aromatic. |

| C4a | Quaternary (Bridge) | 120.0 – 125.0 | Bridgehead carbon. |

| C5 | Methine (CH) | 136.0 – 138.0 | Typical pyridine-like β-carbon. |

| C6 | Methine (CH) | 121.0 – 123.0 | Typical pyridine-like γ-carbon. |

| C7 | Methine (C=N) | 152.0 – 155.0 | Deshielded by adjacent N8. |

| C8a | Quaternary (Bridge) | 155.0 – 158.0 | Bridgehead adjacent to N1. |

| 2-CH₃ | Methyl | 24.0 – 26.0 | Aliphatic region. |

| 4-CH₃ | Methyl | 18.0 – 22.0 | Aliphatic region (sterically crowded). |

> Note: These values are predictive estimates based on substituent increments applied to the parent 1,8-naphthyridine system. Actual values may vary by ±2-3 ppm depending on concentration and solvent.

Part 3: Experimental Methodology

To ensure high-resolution data suitable for publication or regulatory submission, the following protocol is recommended.

Sample Preparation

-

Solvent: DMSO-d₆ is preferred over CDCl₃. Naphthyridines often exhibit poor solubility in chloroform, and DMSO prevents aggregation-induced line broadening.

-

Concentration: 20–30 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker 400/500 MHz)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: Quaternary carbons (C2, C3, C4, C4a, C8a) have long T1 relaxation times. A short D1 will suppress these signals, making integration and detection difficult.

-

-

Scans (NS): Minimum 1024 scans (for adequate S/N ratio on quaternary carbons).

-

Temperature: 298 K (25°C).

Essential 2D Experiments

-

HSQC (Heteronuclear Single Quantum Coherence): To assign protonated carbons (C5, C6, C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons and distinguishing the two methyl groups. Set long-range coupling constant (

) to 8-10 Hz.

Part 4: Structural Elucidation Strategy

The primary challenge is distinguishing the isomeric possibilities and assigning the quaternary core. The following logic flow utilizes HMBC correlations to "walk" around the ring.

The "Self-Validating" Assignment Workflow

-

Anchor Point (C7-H): Identify the most deshielded proton doublet (approx 9.0 ppm). This is H7.

-

Ring B Assignment:

-

H7 will show a COSY correlation to H6.

-

H6 will show a COSY correlation to H5.

-

Validation: HSQC links these protons to C7 (~153 ppm), C6 (~122 ppm), and C5 (~137 ppm).

-

-

Bridgehead Connection:

-

HMBC: H5 should correlate to C4 (quaternary) and C8a (quaternary).

-

H7 should correlate to C8a.

-

-

Methyl Differentiation (The Critical Step):

-

2-Me: The methyl protons will show a strong HMBC correlation to C2 (very downfield, ~162 ppm) and a weak 3-bond correlation to C3 (C-Br).

-

4-Me: The methyl protons will show a strong HMBC correlation to C4 (~150 ppm) and C3 (C-Br) and C4a .

-

Figure 1: Logic flow for the unambiguous assignment of this compound using 1D and 2D NMR data.

Part 5: Troubleshooting & Artifacts

1. "Missing" Quaternary Carbons:

-

Symptom:[1][2][3] C2, C3, or C8a are invisible in the 1D spectrum.

-

Cause: Long relaxation times (T1) or broadening due to quadrupolar coupling (Br, N).

-

Solution: Add 0.02 M Cr(acac)₃ (Chromium(III) acetylacetonate) as a relaxation agent. This paramagnetic species shortens T1, enhancing the intensity of quaternary carbons without shifting peaks significantly.

2. C-Br Signal Ambiguity:

-

Verification: Look for the "Heavy Atom" signature.[1][4][5][6] C3 should be significantly upfield compared to C4 and C2. If C3 appears >130 ppm, the bromine may not be at position 3 (check for regioisomers).

3. Solvent Impurities:

-

Be aware of common impurities in DMSO-d₆:

-

Water: ~3.33 ppm (1H).

-

DMSO (residual): ~2.50 ppm (1H), ~39.5 ppm (13C, septet).

-

References

-

General 1,8-Naphthyridine Shifts

- W. W. Paudler, T. J. Kress, "Naphthyridine Chemistry. IX. Proton Magnetic Resonance Spectra of the 1,X-Naphthyridines," Journal of Organic Chemistry, 33(4), 1384–1387 (1968).

-

Source:

-

Heavy Atom Effects (HALA)

- Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts," Chemical Reviews, 120(15), 7475–7506 (2020).

-

Source:

-

Synthesis & Impurity Profiling

-

Ghorbani-Vaghei, R., et al.[2] "A single-step, facile synthesis of 1,8-naphthyridine derivatives," Synthesis, 49, 763-769 (2017).

-

Source:

-

-

NMR Solvent Data

- Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents," Journal of Organic Chemistry, 62(21), 7512–7515 (1997).

-

Source:

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"crystal structure of 2,4-dimethyl-1,8-naphthyridine derivatives"

An In-Depth Technical Guide to the Crystal Structure of 2,4-Dimethyl-1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on this bicyclic system critically influences its three-dimensional structure, crystal packing, and, consequently, its biological activity. This technical guide provides a comprehensive examination of the crystal structures of 2,4-dimethyl-1,8-naphthyridine derivatives. We will delve into the principles of their synthesis and crystallization, analyze intramolecular geometry and intermolecular interactions revealed by X-ray crystallography, and connect these solid-state features to their functional implications, particularly in drug design. This document serves as a key resource for researchers aiming to leverage structural insights for the rational design of novel 1,8-naphthyridine-based compounds.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocycle, has garnered immense interest from researchers due to its versatile biological activities.[1] This scaffold is a cornerstone in the development of treatments for a wide array of conditions, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[2] Commercially successful drugs like nalidixic acid and enoxacin validate the therapeutic potential of this chemical class.[3]

The strategic placement of substituents on the naphthyridine ring system is a key determinant of biological efficacy. The 2,4-dimethyl substitution pattern, in particular, creates a foundational structure upon which further chemical diversity can be built. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount. Single-crystal X-ray diffraction is the most definitive method for elucidating these structures, providing unambiguous data on molecular conformation, bond lengths, bond angles, and the subtle non-covalent interactions that govern crystal packing.[4] These structural details are indispensable for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutics.[5]

Synthesis and Crystallization Strategies

The generation of high-quality single crystals is the rate-limiting step in crystallographic analysis. This begins with robust synthetic strategies followed by meticulous crystallization protocols.

Synthetic Pathways

The synthesis of 1,8-naphthyridine derivatives is well-established, with multicomponent reactions (MCRs) being a particularly efficient strategy for generating structural diversity.[6] A common and facile approach involves the three-component condensation of a substituted 2-aminopyridine, an active methylene compound (like malononitrile or an alkyl cyanoacetate), and an aldehyde.[7]

More complex, multi-step syntheses are often required for elaborately functionalized derivatives, such as those developed as anti-mycobacterial agents. These routes may involve the initial construction of the core naphthyridine ring followed by sequential functionalization.[8]

Protocol 1: General Synthesis of a 7-Amino-2,4-dimethyl-1,8-naphthyridine Derivative

This protocol is adapted from established synthetic procedures for creating the core scaffold, which can then be further modified.

-

Reaction Setup: In a round-bottom flask, combine 2,6-diaminopyridine (1 equivalent), acetylacetone (1.2 equivalents), and a catalytic amount of polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture at 120-130°C for 3-4 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the mixture onto crushed ice and basify with a saturated sodium bicarbonate solution until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 7-amino-2,4-dimethyl-1,8-naphthyridine.

Obtaining X-ray Quality Crystals

The transition from a purified powder to a single crystal suitable for diffraction requires a systematic exploration of crystallization conditions. The key is to achieve slow precipitation from a supersaturated solution.

Causality in Experimental Choices:

-

Solvent Selection: The ideal solvent (or solvent system) should fully dissolve the compound at an elevated temperature but have limited solubility at room or lower temperatures. For many naphthyridine derivatives, solvents like dichloromethane, chloroform, ethanol, and acetonitrile are effective.

-

Precipitant Choice: A precipitant is a solvent in which the compound is poorly soluble. The choice of precipitant influences the rate of crystal growth.

-

Technique: Slow evaporation is the simplest method. However, for higher quality crystals, vapor diffusion (liquid or gas) and slow cooling techniques are preferable as they allow for more ordered molecular packing. A widely successful method for naphthyridines involves the slow diffusion of a non-polar solvent (like diethyl ether or hexane) into a solution of the compound in a more polar solvent (like dichloromethane).[9]

Protocol 2: Single Crystal Growth by Vapor Diffusion

-

Preparation: Dissolve 5-10 mg of the purified 2,4-dimethyl-1,8-naphthyridine derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., dichloromethane) in a small vial.

-

Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator).

-

Diffusion: Add a larger volume (5-10 mL) of a precipitant (e.g., diethyl ether or pentane) to the bottom of the sealed chamber, ensuring the liquid levels are not in contact.

-

Incubation: Allow the chamber to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The precipitant vapor will slowly diffuse into the vial containing the compound solution, reducing the solubility and promoting slow crystal growth over several hours to days.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for data collection.

Core Crystal Structure Analysis

The analysis of several 2,4-dimethyl-1,8-naphthyridine derivatives reveals key structural motifs and trends that are foundational to their chemical behavior.

Intramolecular Geometry: A Nearly Planar Core

A consistent feature across various derivatives is the near-planarity of the fused 1,8-naphthyridine ring system.

-

In 7-acetylamino-2,4-dimethyl-1,8-naphthyridine , the ten atoms of the naphthyridine core are nearly perfectly planar, with a root-mean-square (r.m.s.) deviation of only 0.03 Å.[9][10]

-

For the related isomer, 2,7-dimethyl-1,8-naphthyridine , the dihedral angle between the two fused pyridine rings is a mere 0.42°.[4][11]

This inherent planarity provides a rigid scaffold, which is often a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. Substituents, however, can introduce conformational variance. For instance, in 7-acetylamino-2,4-dimethyl-1,8-naphthyridine, the plane of the acetylamino group is slightly twisted out of the naphthyridine plane by 11.7°.[9]

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for representative 2,4-dimethyl-1,8-naphthyridine derivatives and a related isomer, illustrating the variations in crystal packing and symmetry.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine | C₁₂H₁₃N₃O | Monoclinic | P2₁/n | 7.970 | 7.309 | 19.071 | 91.883 | [9] |

| Bis(7-amino-2,4-dimethyl-1,8-naphthyridine)dinitratocadmium(II) | [Cd(NO₃)₂(C₁₀H₁₁N₃)₂] | Triclinic | P-1 | 9.308 | 9.584 | 15.067 | 95.224 | [12] |

| 2,7-Dimethyl-1,8-naphthyridine | C₁₀H₁₀N₂ | Orthorhombic | Fdd2 | 13.3977 | 19.3492 | 6.3089 | 90 | [11] |

Intermolecular Interactions & Supramolecular Chemistry

The way molecules arrange themselves in a crystal lattice is dictated by a network of non-covalent interactions. These interactions are critical for crystal stability and can influence physical properties like solubility and melting point.

-

Hydrogen Bonding: This is a dominant interaction in derivatives with suitable functional groups. In the crystal structure of a cadmium complex with 7-amino-2,4-dimethyl-1,8-naphthyridine, intermolecular N—H···O hydrogen bonds link adjacent molecules into a one-dimensional sheet.[12] In the 2,7-dimethyl isomer, weaker C—H···N hydrogen bonds create infinite chains, forming a classic R²₂(8) ring motif.[11]

-

π-π Stacking: The planar, aromatic nature of the naphthyridine core makes it highly amenable to π-π stacking interactions. These interactions are observed in the crystal structure of 7-diacetamino-2,4-dimethyl-1,8-naphthyridine, contributing to the overall stability of the lattice.[13] Weak, slipped π-π stacking is also noted in metal complexes of these ligands.[12]

-

C—H···π Interactions: In addition to classical hydrogen bonds, weaker interactions between C-H bonds (often from the methyl groups) and the electron-rich π-system of adjacent naphthyridine rings further stabilize the crystal structure, as seen in 2,7-dimethyl-1,8-naphthyridine.[11]

Structure-Property Relationships in Drug Development

The precise structural knowledge from crystallography is a powerful tool for understanding and predicting biological activity.

-

Target Binding: The rigid, planar naphthyridine core can act as an effective scaffold for positioning key pharmacophoric groups in the correct orientation to interact with a biological target, such as an enzyme active site or a receptor binding pocket. The planarity allows it to intercalate between DNA base pairs or fit into flat binding domains.

-